molecular formula C20H20N2O5 B7509679 Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate

Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate

Cat. No. B7509679
M. Wt: 368.4 g/mol
InChI Key: VPIXVHMGOFNTLD-UHFFFAOYSA-N
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Description

Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. In drug discovery, Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate has been used as a scaffold for the development of new drugs targeting various diseases. In material science, Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate has been used as a building block for the synthesis of new functional materials.

Mechanism of Action

The mechanism of action of Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate is not fully understood. However, it has been suggested that Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate may exert its pharmacological effects through the inhibition of certain enzymes and receptors in the body. For example, Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate has also been shown to bind to the dopamine D2 receptor, a receptor involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of inflammatory cytokines. In vivo studies have shown that Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate can reduce pain and inflammation in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical structure can be easily modified to generate new derivatives with improved pharmacological properties. However, Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate also has some limitations. It is not very water-soluble, which can make it difficult to administer in vivo. Additionally, Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.

Future Directions

There are several future directions for research on Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate. One direction is to further investigate its potential as an anti-cancer agent. Another direction is to explore its potential as a treatment for neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, researchers can continue to modify the chemical structure of Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate to generate new derivatives with improved pharmacological properties. Finally, more studies are needed to establish the safety and efficacy of Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate in humans.
Conclusion:
In conclusion, Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate is a chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate involves the reaction of 3-phenoxybenzoyl chloride with piperazine in the presence of triethylamine, followed by the addition of methyl 2-bromoacetate. The resulting product is then purified through column chromatography to obtain Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate as a white solid.

properties

IUPAC Name

methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-26-18(23)13-17-19(24)21-10-11-22(17)20(25)14-6-5-9-16(12-14)27-15-7-3-2-4-8-15/h2-9,12,17H,10-11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIXVHMGOFNTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NCCN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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